molecular formula C7H7N3O3 B2430208 Methyl 2-(azidomethyl)furan-3-carboxylate CAS No. 182815-74-3

Methyl 2-(azidomethyl)furan-3-carboxylate

Cat. No.: B2430208
CAS No.: 182815-74-3
M. Wt: 181.151
InChI Key: ZFQPGQQPEWZEOR-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an azidomethyl group attached to the furan ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(azidomethyl)furan-3-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of methyl 2-(bromomethyl)furan-3-carboxylate with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(azidomethyl)furan-3-carboxylate undergoes various chemical reactions, including:

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.

    Substitution: The azide group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Potassium tert-butoxide: Used as a base in cyclization reactions.

    Sodium azide: Employed for the azidation of precursors.

    Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents.

Major Products:

    Heterocyclic Compounds: Cyclization reactions yield various heterocyclic structures, which are of interest in medicinal chemistry and materials science.

Scientific Research Applications

Methyl 2-(azidomethyl)furan-3-carboxylate has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Methyl 2-(bromomethyl)furan-3-carboxylate: A precursor used in the synthesis of methyl 2-(azidomethyl)furan-3-carboxylate.

    Methyl 2-(hydroxymethyl)furan-3-carboxylate: Another furan derivative with a hydroxymethyl group instead of an azidomethyl group.

Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to other furan derivatives. The azide group allows for the formation of triazoles through cycloaddition reactions, making it valuable in click chemistry and other synthetic applications.

Properties

IUPAC Name

methyl 2-(azidomethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-12-7(11)5-2-3-13-6(5)4-9-10-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPGQQPEWZEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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